molecular formula C17H16O2 B11975761 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- CAS No. 15836-65-4

1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]-

Cat. No.: B11975761
CAS No.: 15836-65-4
M. Wt: 252.31 g/mol
InChI Key: BMKDNVAAIMTWBL-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- is an organic compound with a complex structure that includes an isobenzofuranone core and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- typically involves the reaction of isobenzofuranone with a suitable phenyl derivative. One common method includes the Friedel-Crafts acylation of isobenzofuranone with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1(3H)-Isobenzofuranone, 3-[4-(1-hydroxy-1-methylethyl)phenyl]-
  • 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]ethanone

Uniqueness

1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

15836-65-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H16O2/c1-11(2)12-7-9-13(10-8-12)16-14-5-3-4-6-15(14)17(18)19-16/h3-11,16H,1-2H3

InChI Key

BMKDNVAAIMTWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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